p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
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Overview
Description
p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dicyanomethyl group, an azo linkage, and a pyrimidinyl-substituted benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with benzenesulfonyl chloride to form N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide. This intermediate is then subjected to azo coupling with dicyanomethyl diazonium salt under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s azo linkage and sulfonamide group allow it to bind to enzymes and proteins, potentially inhibiting their activity. The dicyanomethyl group may also contribute to its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a similar pyrimidinyl structure, used in the synthesis of pharmaceuticals and agrochemicals.
N-(4,6-Dimethyl-2-pyrimidinyl)benzenesulfonamide: An intermediate in the synthesis of the target compound, with applications in organic synthesis.
Uniqueness
p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azo linkage and dicyanomethyl group differentiate it from other similar compounds, making it a valuable molecule for various research applications .
Properties
CAS No. |
93987-45-2 |
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Molecular Formula |
C15H13N7O2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(dicyanomethyldiazenyl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N7O2S/c1-10-7-11(2)19-15(18-10)22-25(23,24)14-5-3-12(4-6-14)20-21-13(8-16)9-17/h3-7,13H,1-2H3,(H,18,19,22) |
InChI Key |
ILEWOXQBSGVMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC(C#N)C#N)C |
Origin of Product |
United States |
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